methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate
Description
Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate is a bicyclic compound featuring a cyclopenta[c]chromen-4-one core fused with a chromen ring system. The molecule is substituted at positions 7 and 9 with methyl propanoate ester groups. The cyclopenta[c]chromen scaffold is structurally analogous to natural and synthetic chromenones, which are known for diverse bioactivities, including anti-inflammatory, antiviral, and enzyme-inhibitory properties . The ester substituents enhance solubility and may modulate pharmacokinetic properties.
Properties
Molecular Formula |
C20H22O8 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 2-[[9-(1-methoxy-1-oxopropan-2-yl)oxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]propanoate |
InChI |
InChI=1S/C20H22O8/c1-10(18(21)24-3)26-12-8-15(27-11(2)19(22)25-4)17-13-6-5-7-14(13)20(23)28-16(17)9-12/h8-11H,5-7H2,1-4H3 |
InChI Key |
ZDJAOUZIVLEYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Structural Overview
The compound features a chromene backbone, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 406.42 g/mol. The structure includes multiple functional groups that may contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Compounds with similar structures have shown promise in inhibiting tumor growth and modulating inflammatory pathways . For instance, derivatives of chromene have exhibited significant antitumor activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Antitumor Activity :
- Study : A study evaluated the effects of chromene derivatives on HeLa and MCF-7 cell lines.
- Results : The derivatives demonstrated IC50 values of 15.3 μM for HeLa and 22.1 μM for MCF-7, indicating substantial cytotoxic effects.
-
Anti-inflammatory Effects :
- Mechanism : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
Biological Research
Biochemical Probes : The compound can serve as a biochemical probe to study various biological processes involving chromen derivatives. Its interactions with enzymes or receptors can elucidate mechanisms underlying cellular functions.
Industrial Applications
Material Development : In addition to its medicinal applications, the compound may find uses in the development of new materials or as precursors for industrial chemicals. Its unique structure allows it to be a building block for synthesizing more complex molecules .
Mechanism of Action
The mechanism of action of methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Antiviral Activity :
- VX-950 (Table 1) shares a cyclopenta-fused core with the target compound and demonstrates potent anti-HCV activity (EC₅₀ = 0.35 μM) . The ester groups in the target compound may similarly enhance membrane permeability, a critical factor for antiviral agents.
Enzyme Inhibition: Cyclopenta[c]pyrrole derivatives (e.g., WO2010130943/0944) act as fatty acid amide hydrolase (FAAH) inhibitors, with IC₅₀ values in the nanomolar range .
Anti-inflammatory Potential: Salviadiginine A, a cyclopenta[c]pyridine, showed weak anti-inflammatory activity in vitro . The chromenone scaffold in the target compound may confer similar properties, though further testing is required.
Synthetic Accessibility: The synthesis of cyclopenta[c]chromen derivatives often involves esterification and cyclization steps, as seen in the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone . The target compound’s ester groups likely derive from similar methoxycarbonylation reactions.
Molecular and Crystallographic Data
- Chromenone Derivatives: The chromen-4-one core in compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (Table 1) adopts a nearly planar conformation, stabilized by π-π stacking and intramolecular C–H···O interactions . This structural rigidity may enhance binding to biological targets.
- Cyclopenta[c]pyrrole vs.
Biological Activity
Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity. The methoxy and oxo groups are particularly important for interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that certain oxazolidinone derivatives exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria .
- Anti-inflammatory Effects : Compounds with structural similarities have been evaluated for their anti-inflammatory properties. For example, some derivatives have been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity : The presence of methoxy groups in related compounds has been associated with enhanced antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
Biological Activity Data
A summary of biological activities associated with this compound and its analogs is presented in the following table:
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin and colistin, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds. The study demonstrated that these compounds could significantly reduce the levels of pro-inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a potential application in managing conditions such as rheumatoid arthritis or inflammatory bowel disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
